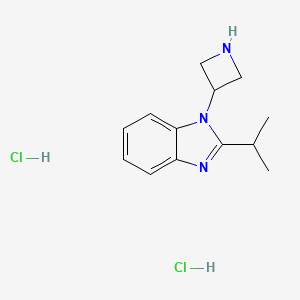

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride is a heterocyclic compound that features both azetidine and benzimidazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical development. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the benzimidazole ring, a fused bicyclic system, imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of the Benzimidazole Ring: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Coupling of Azetidine and Benzimidazole: The final step involves coupling the azetidine and benzimidazole moieties under suitable reaction conditions, such as using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective starting materials, green chemistry principles, and efficient catalytic systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Agent :

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in central nervous system (CNS) functions, and its inhibition is associated with enhanced dopaminergic signaling, which may be beneficial in treating conditions such as schizophrenia and other mood disorders.

Case Study : A study evaluated the effects of PDE10A inhibitors on animal models exhibiting symptoms akin to schizophrenia. The results indicated that treatment with this compound resulted in significant behavioral improvements compared to controls, suggesting its potential utility in psychiatric disorders .

Antibacterial Activity

Antimicrobial Properties :

Research has shown that related compounds exhibit significant antibacterial activity against various pathogens. In vitro assays demonstrated that derivatives of this compound possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study : Compounds were tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various strains. These findings highlight the potential for developing new antibacterial agents based on this compound's structure .

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Azetidine Derivatives: Compounds containing the azetidine ring, such as 3-(prop-1-en-2-yl)azetidin-2-one.

Benzimidazole Derivatives: Compounds containing the benzimidazole ring, such as 2-(1H-benzimidazol-2-yl)ethanol.

Uniqueness: 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride is unique due to the combination of azetidine and benzimidazole moieties, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Biologische Aktivität

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as a central nervous system (CNS) agent. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core substituted with an azetidine moiety. The synthesis typically involves multi-step reactions that can include the formation of the azetidine ring followed by the introduction of the benzimidazole structure. The synthesis pathway can be optimized for yield and purity, which is crucial for biological testing.

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various CNS disorders. Inhibition of PDE10A is associated with enhanced dopaminergic signaling, making it a candidate for treating conditions such as schizophrenia and other mood disorders .

Antibacterial Properties

In addition to its CNS activity, compounds related to this structure have demonstrated antibacterial properties. For instance, studies have shown that certain benzimidazole derivatives exhibit significant antibacterial activity against various pathogens. A related compound was docked into the active site of transpeptidase, showing good affinity and potent antibacterial effects .

Case Studies

- CNS Activity : A study evaluated the effects of PDE10A inhibitors on animal models exhibiting symptoms akin to schizophrenia. The results indicated that treatment with 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride resulted in significant behavioral improvements compared to controls, suggesting its potential utility in psychiatric disorders.

- Antibacterial Screening : In vitro assays have shown that derivatives of this compound possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various strains .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-9(2)13-15-11-5-3-4-6-12(11)16(13)10-7-14-8-10;;/h3-6,9-10,14H,7-8H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPYJTQIPKWQSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.